molecular formula C10H9BrF2OS B14050781 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one

Katalognummer: B14050781
Molekulargewicht: 295.15 g/mol
InChI-Schlüssel: HFWXHFDJDNELJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, difluoromethyl, and mercapto groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of difluoromethyl and mercapto groups under controlled conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one include:

    1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a mercapto group.

    1-Bromo-2-methylpropane: A simpler compound with a bromine atom attached to a methyl group.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group and a hydroxyl group. The uniqueness of this compound lies in its combination of bromine, difluoromethyl, and mercapto groups, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C10H9BrF2OS

Molekulargewicht

295.15 g/mol

IUPAC-Name

1-bromo-1-[3-(difluoromethyl)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2OS/c1-5(14)9(11)6-2-7(10(12)13)4-8(15)3-6/h2-4,9-10,15H,1H3

InChI-Schlüssel

HFWXHFDJDNELJT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=CC(=C1)S)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.